Product packaging for Chonglou saponin II(Cat. No.:CAS No. 76296-72-5)

Chonglou saponin II

Cat. No.: B565792
CAS No.: 76296-72-5
M. Wt: 855.028
InChI Key: AWKXNOOUWFJCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chonglou Saponin II (CAS 50773-42-7), also known as Polyphyllin II or Formosanin C, is a steroidal saponin sourced from the rhizomes of Paris polyphylla (Chonglou) . This compound has a molecular formula of C51H82O20 and a molecular weight of 1015.2 g/mol . In scientific research, this compound is recognized for its significant antitumor potential. Studies on steroidal saponins from Chonglou have demonstrated that they can inhibit cancer cell growth by targeting multiple signaling pathways and inducing programmed cell death (apoptosis) . The mechanism of action involves the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and the activation of key enzymes caspase-3 and caspase-9, while simultaneously downregulating the anti-apoptotic protein Bcl-2 . This multifaceted mechanism makes it a valuable compound for investigating new oncological therapeutic strategies. Researchers utilize this compound in various biochemical assays and cell-based studies to explore its effects on cell proliferation, cytotoxicity, and death mechanisms. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70O16 B565792 Chonglou saponin II CAS No. 76296-72-5

Properties

IUPAC Name

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKXNOOUWFJCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673072
Record name Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76296-72-5
Record name Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Phytochemical Characterization and Biosynthetic Pathways of Chonglou Saponin Ii

Botanical Origin and Species-Specific Distribution of Chonglou Saponin (B1150181) II

Chonglou saponin II is predominantly isolated from perennial herbaceous plants belonging to the Melanthiaceae family, particularly within the genera Paris and Trillium. Its distribution, however, is not uniform and exhibits species-specificity.

Paris polyphylla, commonly known as "Chonglou" in traditional Chinese medicine, is a primary botanical source of this compound. phytopurify.com Various subspecies and varieties of P. polyphylla, such as P. polyphylla var. yunnanensis and P. polyphylla var. chinensis, are also recognized for their significant content of this and other related steroidal saponins (B1172615). nih.govmdpi.com Research has also identified this compound in other Paris species, including Paris mairei. nih.gov

The genus Trillium is another significant source of this compound. Notably, Trillium tschonoskii has been identified as a producer of this compound. medchemexpress.commedchemexpress.com The presence of this compound and other steroidal saponins is a key phytochemical characteristic of this genus. mdpi.comresearchgate.net While less commonly cited as primary sources, some databases also list Dioscorea and Smilax species as potential botanical origins of this compound. phytopurify.com

The concentration and presence of this compound can vary depending on the specific plant part, with the rhizomes being a particularly rich source. nih.gov

Structural Classification within Steroidal Saponins Relevant to this compound

Steroidal saponins are a class of natural glycosides characterized by a steroidal aglycone backbone. nuph.edu.uaresearchgate.net They are broadly categorized based on the structure of this aglycone. This compound falls within the spirostanol (B12661974) class of steroidal saponins. researchgate.netnih.govmdpi.com

Spirostanol saponins are distinguished by a six-ring steroidal structure (labeled A-F), with the F-ring forming a spiroketal moiety. google.com The specific aglycone of this compound is pennogenin (B1253130). researchgate.netresearchgate.netchemsynlab.com Therefore, this compound is classified as a pennogenyl saponin. Pennogenin itself is a derivative of diosgenin (B1670711), another common steroidal sapogenin. nih.gov

Biosynthetic Routes of this compound Precursors within Medicinal Plants

The biosynthesis of steroidal saponins, including this compound, is a complex process that originates from fundamental metabolic pathways within the plant cell. The initial precursors are synthesized through two primary routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov

Both the MVA and MEP pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. These units are sequentially condensed to form larger precursors.

The subsequent steps leading to the steroidal backbone of this compound can be summarized as follows:

Squalene Synthesis: IPP and DMAPP are utilized to synthesize farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene.

Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by cycloartenol synthase to produce cycloartenol, the precursor to most plant sterols.

Formation of Cholesterol: Through a series of enzymatic reactions, cycloartenol is converted to cholesterol.

Conversion to Diosgenin: Cholesterol serves as a key precursor for the biosynthesis of various steroidal sapogenins. A series of hydroxylation and oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s), convert cholesterol into diosgenin. nih.govnih.govresearchgate.netresearchgate.net

Formation of Pennogenin: Diosgenin is further modified to form pennogenin, the direct aglycone of this compound. This transformation likely involves additional hydroxylation steps.

Glycosylation: The final step in the biosynthesis of this compound is the sequential attachment of sugar moieties to the pennogenin aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), which transfer sugar units from activated sugar donors to the growing oligosaccharide chain at the C-3 position of pennogenin. nih.govchemrxiv.org

This multi-step pathway highlights the intricate biochemical machinery within medicinal plants that leads to the production of complex and bioactive molecules like this compound.

Cellular and Molecular Mechanisms of Action of Chonglou Saponin Ii

Apoptosis Induction by Chonglou Saponin (B1150181) II

Chonglou saponin II has been demonstrated to be a potent inducer of apoptosis in a variety of cancer cells, including those of the head and neck, lung, and colon. frontiersin.orgnih.govnih.gov The induction of apoptosis is a critical mechanism for its anticancer effects, leading to the systematic dismantling of malignant cells without eliciting a significant inflammatory response. The pro-apoptotic activity of this compound is dose- and time-dependent and involves the activation of intricate signaling cascades within the cell. nih.gov

Intrinsic Mitochondrial Pathway Activation

The primary mechanism through which this compound induces apoptosis is by activating the intrinsic pathway, also known as the mitochondrial pathway. This pathway is centered on the mitochondria, which play a crucial role in the decision-making process of cell death. The activation of this pathway by this compound involves the modulation of key regulatory proteins, disruption of mitochondrial integrity, and the initiation of a cascade of enzymatic reactions that culminate in cell death.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad, Bim) members. The balance between these opposing factions dictates the cell's susceptibility to apoptotic stimuli.

Research has shown that this compound treatment disrupts this balance in favor of apoptosis. Specifically, it has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. frontiersin.org This shift in the Bax/Bcl-2 ratio is a critical event, as it promotes the permeabilization of the outer mitochondrial membrane. The specific effects of this compound on other Bcl-2 family members such as Bcl-xL, Mcl-1, Bad, and Bim have not been extensively detailed in the available scientific literature.

Bcl-2 Family ProteinEffect of this compoundOutcome
Bcl-2DownregulationPromotes Apoptosis
BaxUpregulationPromotes Apoptosis
Bcl-xLNot Reported-
Mcl-1Not Reported-
BadNot Reported-
BimNot Reported-

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins, particularly the upregulation of Bax, leads to the formation of pores in the outer mitochondrial membrane. This event facilitates the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome C. frontiersin.org

Once in the cytosol, Cytochrome C binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, forms a complex known as the apoptosome. This structure recruits and activates an initiator caspase, Caspase-9. frontiersin.org Activated Caspase-9 then initiates a proteolytic cascade by cleaving and activating downstream effector caspases, such as Caspase-3.

Activated Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). While direct evidence for PARP cleavage by this compound is limited, a related compound, Paris Saponin VII, has been shown to induce PARP cleavage. nih.gov The cleavage of PARP impairs its ability to participate in DNA repair, contributing to the final stages of cell death. The role of Caspase-8 in the this compound-induced intrinsic pathway is not fully elucidated, although some saponins (B1172615) have been shown to mediate its activation. nih.govnih.gov

MoleculeRole in PathwayStatus After this compound Treatment
Cytochrome CApoptosome ComponentReleased into Cytosol
Caspase-9Initiator CaspaseActivated
Caspase-3Executioner CaspaseActivated
Caspase-8Initiator CaspaseNot Reported for this compound
PARPDNA Repair EnzymeCleavage suggested by related compounds

A key indicator of mitochondrial-mediated apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies have confirmed that treatment with Paris saponins, including this compound, leads to a significant loss of mitochondrial membrane potential in cancer cells. This depolarization of the mitochondrial membrane is an early event in the apoptotic process, often preceding the release of Cytochrome C and the activation of caspases. The attenuation of ΔΨm signifies irreversible mitochondrial dysfunction and commits the cell to the apoptotic pathway.

Extrinsic Death Receptor Pathway Activation

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as Caspase-8.

The activation of death receptors typically leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein, which in turn recruits and activates pro-caspase-8. Activated Caspase-8 can then either directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway.

Currently, there is a lack of direct scientific evidence specifically implicating this compound in the activation of the extrinsic death receptor pathway. Research has not yet detailed its effects on the expression or recruitment of FADD or the cleavage of BID. Therefore, while other saponins have been shown to engage this pathway, the role of the extrinsic pathway in this compound-induced apoptosis remains an area for future investigation.

p53 Signaling Pathway Involvement in Apoptosis

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability and preventing tumorigenesis. mdpi.com In response to cellular stress, such as DNA damage, p53 can trigger apoptosis, a form of programmed cell death, to eliminate potentially cancerous cells. scispace.com Saponins, as a class of compounds, have been shown to mediate the intrinsic, or mitochondrial, pathway of apoptosis through mechanisms involving the activation of p53. nih.gov

Activation of p53 can inhibit the anti-apoptotic protein Bcl-2 while promoting the expression of pro-apoptotic proteins like Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. Research on saponins from the Paris genus, to which this compound belongs, has demonstrated their ability to induce apoptosis in various cancer cell lines. researchgate.net Studies on other saponins have shown that this apoptotic induction is linked to the activation of the p53 pathway. semanticscholar.org For instance, in response to DNA damage, p53 can be phosphorylated, which weakens its interaction with its negative regulator, MDM2, leading to p53 stabilization and activation of downstream apoptotic targets. semanticscholar.org The activation of p53 can lead to the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, ultimately triggering the mitochondrial apoptotic cascade. mdpi.com

Table 1: Key Proteins in the p53-Mediated Apoptotic Pathway Modulated by Saponins

Protein Function Effect of Saponin Activation
p53 Tumor suppressor; transcription factor that induces apoptosis and cell cycle arrest. Activated/Stabilized
MDM2 E3 ubiquitin ligase that targets p53 for degradation. Interaction with p53 is inhibited.
Bcl-2 Anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization. Expression/Function is inhibited.
Bax Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. Expression/Function is promoted.

Cell Cycle Regulation by this compound

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell division. This compound has been shown to interfere with this process by inducing cell cycle arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells.

The G1/S checkpoint is a critical control point that ensures cells are ready to replicate their DNA. Some saponins isolated from Paris polyphylla have been shown to block the cell cycle in the G0/G1 phase in certain cancer cell lines, such as SMMC-7721 hepatoma cells. researchgate.net This arrest prevents cells from entering the S phase, where DNA synthesis occurs. The progression through the G1 phase is driven by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. doi.org Saponins can induce G0/G1 arrest by down-regulating the expression of key regulatory proteins like Cyclin D1. nih.gov

The G2 checkpoint ensures that DNA replication is complete and any DNA damage is repaired before the cell enters mitosis (M phase). Multiple studies have demonstrated that this compound can induce G2 phase cell cycle arrest. For example, it has been observed to cause G2 phase arrest in SKOV3 ovarian cancer cells. semanticscholar.org Similarly, in HepG2 hepatocellular carcinoma cells, related pennogenyl saponins have been shown to induce G2/M arrest. nih.gov This arrest at the G2/M transition prevents damaged cells from dividing and propagating mutations.

The progression through the different phases of the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. This compound and related compounds exert their cell cycle arrest effects by modulating the expression and activity of these key regulatory molecules.

The G2/M transition is primarily controlled by the Cyclin B1/CDK1 complex. nih.gov Studies on pennogenyl saponins have shown that their induction of G2/M arrest is associated with the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Furthermore, other saponins have been reported to induce G2/M arrest by down-regulating the expression of both Cyclin B1 and Cdc2 (another name for CDK1). nih.gov

Progression through the G1 and S phases is regulated by other cyclin/CDK complexes. The Cyclin D/CDK4/6 complexes are active in early G1, while the Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the G1/S transition and S phase progression, respectively. doi.org Research on various saponins has revealed their ability to down-regulate the expression of Cyclin D1, CDK2, and Cyclin A, contributing to cell cycle arrest. semanticscholar.orgnih.gov

Table 2: Regulation of Key Cell Cycle Proteins by Saponins

Cell Cycle Phase Key Regulatory Complex Effect of Saponins (including this compound and related compounds)
G1 Cyclin D1/CDK4/6 Downregulation of Cyclin D1 expression.
G1/S Transition Cyclin E/CDK2 Downregulation of CDK2 and Cyclin E expression.
S Phase Cyclin A/CDK2 Downregulation of Cyclin A expression.
G2/M Transition Cyclin B1/CDK1 Inhibition of CDK1 activity and downregulation of Cyclin B1 expression.

Autophagy Modulation by this compound

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. nih.gov This process plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death.

This compound has been shown to induce autophagy in various cancer cell lines. nih.gov In human lung cancer cells, Paris saponin II was found to induce autophagy in a dose- and time-dependent manner. nih.gov The induction of autophagy is often confirmed by observing an increase in the conversion of the microtubule-associated protein light chain 3 from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). waocp.org Additionally, the upregulation of Beclin 1, a key protein in the initiation of autophagy, is another indicator of an autophagic response. waocp.org Studies on steroidal saponins from Paris polyphylla have confirmed both the conversion of LC3-I to LC3-II and the up-regulation of Beclin 1 in A549 human lung cancer cells. waocp.org The degradation of the p62/SQSTM1 protein, which binds to both ubiquitinated proteins and LC3, is another marker of autophagic flux. nih.govnih.gov Research on Polyphyllin II, a related saponin, has shown a reduction in p62 protein expression, further confirming the induction of a complete autophagic process. nih.gov

The relationship between autophagy and apoptosis induced by this compound is complex. In some contexts, the induced autophagy appears to contribute to apoptotic cell death. nih.gov However, in other instances, inhibiting autophagy has been shown to enhance the apoptotic effects of the saponin, suggesting that autophagy may also play a pro-survival role that cancer cells utilize to withstand treatment. nih.gov

Table 3: Markers of Autophagy Induction by this compound and Related Saponins

Autophagy Marker Description Observed Effect
Beclin 1 A key protein involved in the initiation of autophagosome formation. Upregulation
LC3-I to LC3-II Conversion Lipidation of LC3-I to form LC3-II, which is recruited to autophagosome membranes. A hallmark of autophagosome formation. Increased Conversion
p62/SQSTM1 An autophagy receptor that is degraded upon completion of the autophagic process. Degradation/Reduced Expression

Ferritinophagy and Ferroptosis Induction

This compound is implicated in the induction of ferritinophagy and ferroptosis, a form of iron-dependent programmed cell death. Ferritinophagy is a selective autophagic process that degrades ferritin, the primary intracellular iron storage protein. This degradation leads to an increase in the intracellular labile iron pool, which can contribute to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, hallmarks of ferroptosis. nih.govnih.gov

The mechanism involves the autophagic cargo receptor, Nuclear Receptor Coactivator 4 (NCOA4), which recognizes and binds to ferritin, targeting it for degradation within autophagosomes. nih.gov Studies on related steroidal saponins, such as Formosanin C (FC), have demonstrated that this process is more pronounced in cells with higher NCOA4 expression and lower levels of Ferritin Heavy Chain 1 (FTH1). nih.govtmu.edu.tw The breakdown of ferritin releases iron, which then participates in Fenton reactions, elevating lipid ROS levels and ultimately triggering ferroptosis. nih.gov This pathway presents a non-apoptotic cell death mechanism, suggesting potential therapeutic applications, especially in apoptosis-resistant cancers. nih.govnih.gov

Regulation of Autophagy-Related Proteins

This compound exerts significant influence over a range of autophagy-related (ATG) proteins, thereby modulating the autophagic process. Autophagy is a catabolic "self-eating" mechanism essential for cellular homeostasis, where damaged organelles and macromolecules are degraded and recycled. mdpi.com

Research indicates that treatment with related steroidal saponins like Polyphyllin II (PPII) leads to an increased ratio of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I. nih.gov This conversion is a key indicator of autophagosome formation. Concurrently, the levels of p62/Sequestosome-1 (p62), a protein that binds to LC3 and is degraded during autophagy, are observed to decrease, signifying a functional autophagic flux. nih.gov

The broader family of saponins has been shown to modulate a variety of ATG proteins. The entire process is initiated by a complex cascade involving multiple ATG proteins which assemble to form the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation. researchgate.net Key proteins in this process include Beclin-1, which is part of the Class III phosphatidylinositol 3-kinase (PI3K) complex crucial for initiating autophagosome formation, and the ATG proteins like ATG3 and ATG7, which are essential for the ubiquitin-like conjugation systems that mediate the elongation of the autophagosome membrane. researchgate.netmdpi.com As mentioned previously, NCOA4 is specifically involved in the selective autophagy of ferritin (ferritinophagy), leading to the degradation of FTH1. nih.gov

Table 1: Effect of Related Saponins on Autophagy-Related Proteins
ProteinFunctionObserved Effect of Saponin TreatmentReference
LC3-I to LC3-II ConversionMarker for autophagosome formationIncreased nih.gov
p62/SQSTM1Autophagic cargo receptor, degraded during autophagyDecreased nih.gov
NCOA4Cargo receptor for ferritinophagyMediates saponin-induced ferritin degradation nih.gov
FTH1Ferritin heavy chain, iron storageDecreased via NCOA4-mediated ferritinophagy nih.gov
Beclin-1, ATG-3, ATG-7Core autophagy machinery proteinsModulated during saponin-induced autophagy researchgate.netmdpi.com

AMPK/mTOR Signaling Pathway in Autophagy

The induction of autophagy by this compound is closely linked to its modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. These two kinases are master regulators of cellular energy status and metabolism, with opposing effects on autophagy. nih.govnih.gov

AMPK functions as a cellular energy sensor. Under conditions of low energy, it becomes activated and promotes catabolic processes like autophagy to restore energy homeostasis. nih.gov Conversely, mTOR (specifically the mTORC1 complex) is a key inhibitor of autophagy, promoting anabolic processes when nutrients and growth factors are abundant. mdpi.com

Studies have shown that Paris Saponin II (PSII) can induce autophagy by inhibiting the PI3K/AKT/mTOR pathway. nih.gov Furthermore, a closely related compound, Paris saponin VII, has been identified as a direct activator of AMPK. cjnmcpu.com Activation of AMPK can inhibit mTORC1 signaling, thereby relieving the inhibition on the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is a critical initiator of autophagosome formation. nih.govmdpi.com Therefore, by activating AMPK and inhibiting the mTOR pathway, this compound tips the cellular balance towards autophagy induction. nih.govcjnmcpu.com

Anti-Angiogenic Mechanisms of this compound

This compound demonstrates significant anti-angiogenic properties, interfering with the formation of new blood vessels from pre-existing ones. Angiogenesis is a critical process in tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. encyclopedia.pub

Inhibition of Endothelial Cell Proliferation, Migration, and Invasion

The anti-angiogenic effects of saponins are partly achieved by directly targeting endothelial cells, the primary cells lining blood vessels. Research on various saponins has demonstrated their ability to inhibit key functions of human umbilical vein endothelial cells (HUVECs). mdpi.comnih.gov This includes the inhibition of proliferation, which is the rapid increase in cell numbers necessary for vessel growth. nih.gov Furthermore, saponins can impede the migration and invasion of endothelial cells, processes that are essential for sprouts to extend from existing vessels and penetrate surrounding tissue to form new vascular networks. nih.gov

Reduction of Vascular Endothelial Growth Factor (VEGF) Production

A primary mechanism underlying the anti-angiogenic activity of many steroidal saponins is the downregulation of Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov VEGF is a potent pro-angiogenic signal protein that stimulates endothelial cell proliferation, migration, and permeability. By reducing the production and expression of VEGF, this compound can effectively suppress the primary stimulus for tumor-associated angiogenesis. nih.govnih.gov This inhibition disrupts the signaling cascade that would otherwise promote new blood vessel formation. mdpi.com

Disruption of Endothelial Cell Lumen Formation

Beyond inhibiting cell movement and signaling, this compound interferes with the morphological changes required for vessel formation. A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional tubular structures with a central lumen, through which blood can flow. nih.govwustl.edu Studies have shown that saponins can significantly inhibit this process, known as tube or lumen formation, in in vitro models. mdpi.com Even at low concentrations, saponins can disrupt the formation of capillary-like tubes by endothelial cells cultured on Matrigel, with complete disruption observed at higher concentrations. mdpi.com This action prevents the final, critical step of forming a functional vascular network.

Table 2: Summary of Anti-Angiogenic Mechanisms
MechanismDescriptionKey Molecular Targets/ProcessesReference
Inhibition of Endothelial Cell FunctionsDirectly impairs the ability of endothelial cells to proliferate, migrate, and invade surrounding tissue.Endothelial Cell Proliferation, Migration, Invasion nih.gov
Reduction of VEGF ProductionDecreases the expression of the key pro-angiogenic growth factor, VEGF.VEGF Signaling Pathway nih.govnih.gov
Disruption of Lumen FormationPrevents endothelial cells from organizing into functional, tube-like vascular structures.Endothelial Cell Morphogenesis, Tube Formation mdpi.com

Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with key signaling pathways and reducing the production of inflammatory molecules.

A central mechanism of this compound's anti-inflammatory activity is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govsemanticscholar.org Research has shown that this saponin can suppress NF-κB activation by preventing the activity of IKKβ, a key kinase in the canonical NF-κB pathway. nih.gov This inhibition, in turn, prevents the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov The link between mitochondrial fission and the NF-κB pathway has also been highlighted, suggesting that this compound's regulatory effects on mitochondrial dynamics contribute to its inhibition of NF-κB. nih.gov Saponins, in general, are known to attenuate inflammation by inhibiting this critical signaling pathway. semanticscholar.org

This compound has been demonstrated to significantly reduce the production of a wide array of pro-inflammatory cytokines and mediators. This includes the downregulation of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), IL-8, IL-17, and IL-23. mdpi.comnih.govnih.gov The compound also curtails the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Furthermore, it has been shown to affect chemokines, for instance by reducing CXCL16. The broad-spectrum inhibition of these molecules underscores the potent anti-inflammatory potential of this compound.

Pro-inflammatory Cytokine/MediatorEffect of this compound
TNF-αReduced Production
IL-1βReduced Production
IL-6Reduced Production
IL-8Reduced Production
IL-17Reduced Production
IL-23Reduced Production
NOReduced Production
PGE2Reduced Production
CXCL16Reduced Production
Inflammatory EnzymeEffect of this compound
MMP-9Suppressed Expression
iNOSSuppressed Expression
COX-2Suppressed Expression

Immunomodulatory Mechanisms of this compound

Beyond its anti-inflammatory properties, this compound exhibits immunomodulatory effects. Saponins, as a class of compounds, are known to stimulate the mammalian immune system. nih.gov They can activate the innate immune response and promote the proliferation and differentiation of T lymphocytes. nih.gov This suggests that this compound may not only dampen excessive inflammation but also enhance specific immune responses, contributing to a balanced immune status.

Antimetastatic and Anti-Invasion Mechanisms of this compound

This compound has demonstrated significant potential in inhibiting cancer cell metastasis and invasion. mdpi.com A key mechanism underlying this activity is the suppression of matrix metalloproteinases (MMPs), particularly MMP-9. plos.org By inhibiting the enzymatic activity and protein expression of these enzymes, this compound can impede the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. plos.org

Reversal of Multidrug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming this challenge. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells. nih.govnih.gov Research has indicated that this compound, specifically Paris Saponin VII, can inhibit the function of P-glycoprotein. medchemexpress.com This inhibition leads to an increased intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells. nih.gov

Signaling Network Interactions and Pathway Regulation by Chonglou Saponin Ii

PI3K/Akt/mTOR Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.gov Research has consistently demonstrated that Chonglou saponin (B1150181) II is a potent inhibitor of this signaling cascade across various cancer types.

In colorectal cancer (CRC) cells (HCT116 and SW620), Polyphyllin II (PPII) has been shown to suppress the activities of PI3K, Akt, and mTOR. mdpi.com This inhibitory action is evidenced by a dose-dependent decrease in the phosphorylation levels of Akt (p-Akt) and mTOR (p-mTOR) upon treatment with the compound. mdpi.com The inhibition of this pathway is functionally linked to the induction of autophagy, a cellular degradation process. mdpi.com

Similarly, in breast cancer, PPII is identified as the core active component of Paridis Rhizoma saponins (B1172615) that targets the PI3K/Akt signaling pathway. nih.govsemanticscholar.org It effectively suppresses the expression of key proteins within this pathway, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of aerobic glycolysis. nih.govsemanticscholar.org Further studies in gefitinib-resistant non-small cell lung cancer (NSCLC) cells revealed that Paris Saponins, including PSII, induce apoptosis by targeting the PI3K/Akt pathway. nih.gov In human umbilical vein endothelial cells (HUVEC), PSII was also found to inhibit angiogenesis by regulating the VEGFR2-downstream PI3K/AKT/mTOR pathway. nih.govresearchgate.net

The mechanism of action often involves the compound's ability to reduce the phosphorylation of key kinases in the pathway, thereby halting the downstream signaling cascade that promotes cell survival and proliferation.

Table 1: Effects of Chonglou Saponin II on the PI3K/Akt/mTOR Pathway

Cancer/Cell TypeKey FindingsObserved EffectReference
Colorectal Cancer (HCT116, SW620)Suppressed the activities of PI3K, Akt, and mTOR.Decreased phosphorylation of Akt and mTOR. mdpi.com
Breast Cancer (MDA-MB-231)Inhibited key proteins in the PI3K/Akt signaling pathway.Inhibited proliferation and aerobic glycolysis; induced apoptosis. nih.govsemanticscholar.org
Gefitinib-Resistant NSCLC (PC-9-ZD)Targeted the PI3K/Akt pathway to induce apoptosis.Decreased PI3K and p-Akt protein levels. nih.gov
NSCLC (A549, H1299)Induced apoptosis by inhibiting autophagy through the mTOR pathway.Decreased p-mTOR expression. nih.gov
Human Endothelial Cells (HUVEC)Inhibited angiogenesis through the PI3K/Akt/mTOR pathway.Inhibited endothelial cell proliferation, migration, and invasion. nih.govresearchgate.net

MAPK/ERK Signaling Pathway Modulation (e.g., ERK1/2, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, are crucial in transducing extracellular signals to cellular responses such as proliferation, differentiation, and stress response. medchemexpress.com this compound has been shown to modulate different branches of this pathway.

In human non-small cell lung cancer (NSCLC) cell lines NCI-H460 and NCI-H520, Paris Saponin II (PSII) was found to induce a form of cell death called paraptosis, which was dependent on endoplasmic reticulum (ER) stress and mediated through the activation of the JNK pathway. nih.gov This indicates a pro-apoptotic role for PSII-induced JNK activation in this context.

Conversely, research in HUVEC cells demonstrated that PSII exerts anti-angiogenic effects by inhibiting the PLCγ/ERK/MERK signaling pathway, which is downstream of the VEGFR2 receptor. nih.govresearchgate.net This suggests that in the context of angiogenesis, PSII acts as an inhibitor of the ERK pathway. This dual, context-dependent activity on different MAPK branches highlights the complexity of its mechanism of action.

JAK/STAT3 Signaling Pathway Inhibition

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling route for cytokines and growth factors, and its constitutive activation is frequently observed in cancer, where it promotes cell proliferation and survival. mdpi.com this compound has been identified as a potent inhibitor of this pathway.

In a study on colorectal cancer cells, Polyphyllin II (PPII) was shown to significantly lower the protein levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). mdpi.com By inhibiting the phosphorylation and thus the activation of these key proteins, PPII effectively blocks the signaling cascade. The study further demonstrated that the overactivation of STAT3 could attenuate the cytotoxic effects of PPII, confirming that STAT3 inhibition is a crucial component of the compound's anti-cancer mechanism. mdpi.com

This inhibitory effect was also observed in HUVEC cells, where Paris Saponin II was part of a group of saponins that inhibited angiogenesis by blocking multiple signaling pathways, including the JAK2-STAT3 cascade. nih.govresearchgate.net

Table 2: Effects of this compound on the JAK/STAT3 Pathway

Cancer/Cell TypeKey FindingsObserved EffectReference
Colorectal Cancer (HCT116, SW620)Lowered protein levels of p-JAK2 and p-STAT3.Inhibited STAT3 activation, contributing to cytotoxicity. mdpi.com
Human Endothelial Cells (HUVEC)Inhibited the JAK2-STAT3 signaling pathway.Contributed to anti-angiogenic effects. nih.govresearchgate.net

Wnt/β-catenin Signaling Pathway Interference

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis, and its dysregulation is strongly linked to the initiation and progression of several cancers. nih.gov This pathway's central component is β-catenin, whose stabilization and nuclear translocation trigger the transcription of target genes involved in proliferation. nih.gov While other related saponins from the Paris genus, such as Polyphyllin I and Paris Saponin H, have been shown to inhibit the Wnt/β-catenin pathway, current scientific literature lacks direct experimental evidence detailing the specific effects of this compound on this signaling cascade. nih.govnih.govnih.govnih.gov Therefore, its role in Wnt/β-catenin signaling interference remains to be elucidated.

EGFR Signaling Pathway Regulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K/Akt and MAPK/ERK cascades, to promote cell proliferation and survival. mdpi.com Its overexpression and mutation are common in various cancers. While there is no current research demonstrating that this compound directly binds to or inhibits the EGFR protein itself, studies have shown its efficacy in cancer cells characterized by EGFR-TKI (tyrosine kinase inhibitor) resistance.

In gefitinib-resistant NSCLC cells, which have acquired resistance to EGFR inhibitors, Paris Saponins I, II, VI, and VII were shown to overcome this resistance by inducing apoptosis through the PI3K/Akt pathway, a key cascade downstream of EGFR. nih.gov This suggests that this compound can bypass the resistance mechanism at the receptor level and act on downstream signaling nodes. Another saponin from the same family, Polyphyllin VII, has been shown to downregulate the EGFR-MEK/ERK signaling pathway. nih.govnih.gov Although this is not a direct finding for this compound, it points to a potential class effect of these compounds on pathways driven by EGFR.

GSK-3β Signaling Pathway Interaction

Glycogen synthase kinase-3β (GSK-3β) is a multifaceted serine/threonine kinase that acts as a key regulatory node in numerous signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. mdpi.com In the PI3K/Akt pathway, Akt directly phosphorylates and inactivates GSK-3β. mdpi.com

Direct experimental studies validating the specific interaction between this compound and GSK-3β are limited. However, given the strong evidence that this compound inhibits Akt activation, an interaction can be inferred. mdpi.comnih.govsemanticscholar.org By inhibiting Akt, this compound would prevent the inhibitory phosphorylation of GSK-3β, thereby leading to its activation. A network pharmacology prediction analysis for breast cancer did identify GSK3B as one of the potential core targets of Polyphyllin II, although this requires experimental verification. nih.gov The functional consequences of this inferred interaction on downstream cellular processes in response to this compound have not yet been fully characterized.

Crosstalk between Major Signaling Pathways in Response to this compound

The anti-neoplastic efficacy of this compound stems from its ability to simultaneously modulate multiple, interconnected signaling pathways. This multi-targeted approach can lead to a more potent and comprehensive anti-cancer effect. Research has illuminated significant crosstalk between the pathways it regulates.

The most prominent example of this crosstalk is the concurrent inhibition of the PI3K/Akt/mTOR and JAK/STAT3 pathways, as observed in colorectal cancer cells. mdpi.com These two pathways are major drivers of cell survival and proliferation, and their simultaneous suppression by Polyphyllin II leads to a synergistic blockade of pro-tumorigenic signals, enhancing apoptosis and autophagy.

Furthermore, in the context of angiogenesis, Paris Saponin II was found to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govresearchgate.net This single action on an upstream receptor leads to the simultaneous downregulation of several critical downstream pathways, including PI3K/AKT/mTOR, PLCγ/ERK/MERK, and JAK2-STAT3. nih.govresearchgate.net This demonstrates how this compound can initiate a cascade of inhibitory effects across multiple interconnected signaling networks, leading to a potent anti-angiogenic outcome by inhibiting endothelial cell proliferation, migration, and invasion. The ability to disrupt this complex signaling crosstalk underscores the potential of this compound as a multi-targeted therapeutic agent.

Structure Activity Relationship Sar Studies of Chonglou Saponin Ii and Analogues

Influence of Aglycone Structure on Biological Activities

The aglycone, the non-sugar part of a saponin (B1150181), forms the steroidal backbone and is fundamental to the molecule's interaction with biological targets. Steroidal saponins (B1172615) are characterized by a cyclopentanoperhydrophenanthrene core, often with variations in ring structures and functional group placements vulcanchem.comguidechem.comresearchgate.net. While the specific aglycone structure of Chonglou Saponin II is a spirostanol (B12661974) derivative cymitquimica.com, research on related steroidal saponins indicates that the aglycone type plays a significant role in SAR researchgate.net. For instance, steroidal sapogenins, which are the aglycones themselves, have demonstrated various pharmacological activities comparable to their parent saponins researchgate.net. However, studies have also shown that the aglycone alone, such as diosgenin (B1670711) or diosgenin-3-O-glucoside, may exhibit reduced or no significant activity in certain assays compared to their glycosylated counterparts, underscoring the critical role of glycosylation in conferring or modulating bioactivity nih.gov. The precise influence of subtle variations within the spirostanol aglycone framework of this compound on its specific biological activities requires further detailed investigation.

Impact of Sugar Moiety Type, Number, Sequence, and Linkage on Bioactivity

The carbohydrate chains, or glycones, attached to the aglycone are critical determinants of a saponin's physicochemical properties and biological activities vulcanchem.comnih.gov. The type of sugar residues (e.g., glucose, rhamnose, arabinose), their number, the sequence in which they are linked, and the specific glycosidic bond type (e.g., α or β linkage) can profoundly influence solubility, membrane permeability, and target interaction, thereby modulating bioactivity vulcanchem.comresearchgate.netresearchgate.netnih.gov.

For example, in antifungal assays, steroidal saponins with multiple glycosylations (di-, tri-, and tetra-glycosides) generally exhibited stronger activity compared to their aglycones or monoglycosylated forms nih.gov. Specifically, the presence and position of a rhamnosyl group have been identified as important factors for antifungal potency nih.gov. Similarly, studies on cytotoxic activity have indicated that longer sugar chains (pentasaccharides or hexasaccharides) might be less active than shorter ones (disaccharides) in certain contexts, suggesting an optimal length for activity researchgate.net. Furthermore, the specific linkage modes and the number of sugar units can influence cytotoxicity researchgate.net.

This compound itself is characterized by a specific glycosylation pattern: (3β,25R)-Spirost-5-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[6-deoxy-α-L-mannopyranosyl-(1→3)]-β-D-glucopyranoside cymitquimica.com. This structure features a trisaccharide chain attached to the aglycone via a β-D-glucopyranoside linkage, with an arabinofuranosyl unit linked to the mannosyl unit. Variations in this specific arrangement of sugars, such as altering the type of sugars or their linkage positions, are expected to significantly impact the compound's therapeutic profile.

Analytical Methodologies for Isolation, Identification, and Quantification of Chonglou Saponin Ii

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and analysis of saponins (B1172615) like Chonglou saponin (B1150181) II from herbal extracts. Its high resolution and sensitivity make it an indispensable tool for quality control and research.

The coupling of HPLC with Diode Array Detection (DAD) or an Evaporative Light Scattering Detector (ELSD) offers versatile platforms for the analysis of Chonglou saponin II. DAD is a UV-Vis detector that provides spectral information about the analyte, which can aid in peak identification and purity assessment. mdpi.com However, many saponins, including this compound, lack a strong chromophore, making UV detection less sensitive. nih.gov

To overcome this limitation, ELSD is frequently employed. ELSD is a universal detector that is not dependent on the optical properties of the analyte. mdpi.com The detection principle involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase, and measurement of the light scattered by the remaining non-volatile analyte particles. This makes ELSD particularly suitable for the detection and quantification of saponins. mdpi.comresearchgate.net The combination of HPLC with ELSD has been successfully used for the simultaneous determination of multiple steroidal saponins in various plant species. researchgate.netnih.gov

Table 1: Comparison of HPLC-DAD and HPLC-ELSD for Saponin Analysis

FeatureHPLC-DADHPLC-ELSD
Detection Principle Measures UV-Vis absorbanceMeasures light scattered by non-volatile analyte particles
Selectivity Selective for compounds with chromophoresUniversal for non-volatile compounds
Sensitivity for Saponins Often low due to lack of strong chromophoresGenerally higher than UV for saponins
Gradient Elution CompatibleCompatible, but baseline drift can occur
Information Provided Chromatogram and UV-Vis spectrumChromatogram

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govfxcsxb.com When coupled with UV detection, UPLC can be a powerful tool for the analysis of compounds that do possess a chromophore. While this compound has weak UV absorption, detection is often performed at low wavelengths, such as around 205 nm. iastate.edu

A validated UPLC-UV method for the quantification of analytes would typically involve the assessment of several key parameters to ensure its reliability and accuracy. mdpi.com These parameters are crucial for the routine analysis of this compound in quality control settings.

Table 2: Typical Validation Parameters for a UPLC-UV Method

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery typically between 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2-3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Mass Spectrometry (MS) Techniques for Structural Analysis and Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of saponins like this compound. researchgate.netnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like saponins. nih.govnih.gov ESI-MS can provide the molecular weight of this compound with high accuracy. For deeper structural insights, tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MSn) are employed. nih.govresearchgate.net

In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation patterns of steroidal saponins are often characteristic and can provide a wealth of structural information, including:

The sequence of sugar units: The glycosidic bonds are readily cleaved, leading to the sequential loss of sugar residues.

The nature of the aglycone: Characteristic fragmentation of the steroidal backbone can help in its identification.

Linkage positions of the sugar chains: While more challenging, some information about the linkage can be inferred from the fragmentation patterns. nih.gov

A triple quadrupole (QqQ) mass spectrometer consists of two quadrupole mass analyzers separated by a collision cell. mdpi.com This setup is particularly useful for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific product ion. mdpi.com

This technique offers exceptional sensitivity and selectivity, as it filters out most of the chemical noise from the matrix. mdpi.com It is the gold standard for the quantification of small molecules in complex mixtures and is widely used in pharmacokinetic and metabolomic studies. mdpi.com

Table 3: Applications of Triple Quadrupole MS in this compound Analysis

ApplicationDescription
Quantitative Analysis Highly sensitive and selective quantification of this compound in various matrices (e.g., plant extracts, biological fluids).
Pharmacokinetic Studies Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.
Metabolite Profiling Targeted analysis of known metabolites of this compound.

High-resolution mass spectrometry (HR-MS), performed on instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). nih.gov This capability is crucial for the unambiguous determination of the elemental composition of this compound and its metabolites. nih.govresearchgate.net

In the context of metabolite identification, HR-MS is invaluable. When this compound is metabolized in a biological system, its structure is modified, leading to changes in its mass. By comparing the high-resolution mass spectra of the parent compound and its metabolites, researchers can deduce the nature of the metabolic transformations (e.g., hydroxylation, glycosylation, etc.). nih.govresearchgate.net The combination of liquid chromatography with HR-MS (LC-HR-MS) is a powerful platform for comprehensive metabolite profiling. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of complex natural products like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals is achievable. This process allows for the precise determination of the aglycone structure, the identification and sequencing of the sugar moieties, and the establishment of their linkage positions and stereochemistry.

The complete ¹H and ¹³C NMR spectral data for this compound (also known as Formosanin C or Polyphyllin II), recorded in pyridine-d5, provide a definitive fingerprint for its identification. The assignments delineate the pennogenin (B1253130) aglycone and the attached trisaccharide chain, which consists of an inner glucose and two rhamnose units.

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
137.71.80 m, 1.05 m
230.32.05 m, 1.90 m
378.23.95 m
439.12.65 m, 2.55 m
5141.0-
6121.95.38 br s
732.41.90 m, 1.55 m
831.91.60 m
950.41.85 m
1037.2-
1121.31.55 m, 1.45 m
1239.91.80 m, 1.20 m
1341.01.95 m
1456.6-
1532.82.15 m, 1.50 m
1681.24.85 m
1763.61.85 m
1816.60.89 s
1919.51.08 s
2042.32.10 m
2115.01.07 d (6.5)
22110.0-
2331.91.80 m, 1.70 m
2429.51.75 m, 1.65 m
2530.81.60 m
2667.23.55 m, 3.45 m
2717.60.85 d (6.0)
Glc (Inner Glucose)
1'100.54.90 d (7.5)
2'81.44.35 t (8.0)
3'78.44.25 t (8.5)
4'71.94.15 t (8.5)
5'78.23.95 m
6'62.94.40 m, 4.25 m
Rha (Terminal Rhamnose at Glc C-2)
1''101.95.85 br s
2''72.84.70 m
3''72.94.60 m
4''74.14.40 t (9.0)
5''69.94.95 m
6''18.81.75 d (6.0)
Rha (Terminal Rhamnose at Glc C-4)
1'''102.16.35 br s
2'''72.85.05 m
3'''72.94.90 m
4'''74.14.85 t (9.0)
5'''70.14.50 m
6'''18.81.65 d (6.0)

Fourier Transform Infrared (FT-IR) Spectroscopy for Quality Control and Evaluation

Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and cost-effective tool for the quality control and evaluation of herbal materials containing this compound. researchgate.netdocumentsdelivered.com This technique provides a molecular fingerprint of the sample by measuring the absorption of infrared radiation by specific functional groups. For steroidal saponins, the FT-IR spectrum exhibits characteristic absorption bands that can be used to confirm their presence and assess the consistency of different batches. documentsdelivered.com

The FT-IR spectrum of saponin-rich extracts from Paris species typically displays several key absorption peaks. These peaks are crucial for establishing a standard spectral profile for quality assessment. documentsdelivered.com Deviations from this standard can indicate variations in chemical composition, the presence of adulterants, or degradation.

Wavenumber (cm⁻¹)Vibrational ModeCorresponding Functional Group(s)
~3390O-H StretchingHydroxyl groups in the aglycone and sugar moieties
~2930C-H Stretching-CH₂, -CH₃ groups in the steroidal skeleton and sugars
~1650C=C StretchingOlefinic bond (e.g., in the B-ring of the aglycone)
~1400C-H Bending-CH₂, -CH₃ groups
~1370C-H Bending-CH₃ groups
~1049C-O StretchingC-O bonds in hydroxyl and ether linkages (glycosidic bonds)
~860Skeletal VibrationCharacteristic of the spirostane skeleton

By combining FT-IR spectroscopy with chemometric methods like Partial Least Squares Discriminant Analysis (PLS-DA), it is possible to develop robust models for discriminating between different species of Paris or evaluating materials based on their harvesting time, thereby ensuring the quality and authenticity of the raw materials used for saponin extraction. researchgate.net

Development of Quantitative Analysis Methods with Substitute Standards

The accurate quantification of this compound in complex matrices like plant extracts presents analytical challenges. A primary issue is the limited commercial availability and high cost of pure, certified reference standards for every saponin present in an extract. To overcome this, the "Quantitative Analysis of Multi-Components by Single Marker" (QAMS) method has been developed and widely applied. researchgate.netresearchgate.netnih.gov This strategy allows for the quantification of multiple structurally similar compounds using a single, readily available reference standard, often referred to as a substitute or internal reference standard. chemicalbook.com

The QAMS method is typically based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). researchgate.netsemanticscholar.org Since many steroidal saponins, including this compound, lack a strong ultraviolet (UV) chromophore, detectors such as the Evaporative Light Scattering Detector (ELSD) are commonly employed. semanticscholar.orgresearchgate.netmdpi.com The ELSD provides a universal response for non-volatile analytes, making it well-suited for saponin analysis. mdpi.com

The core principle of QAMS involves establishing a Relative Correction Factor (RCF) between the substitute standard and the other analytes to be quantified. nih.gov The process involves:

Selection of a Substitute Standard: A representative, stable, and commercially available saponin from the same extract (e.g., Paris saponin VII or Paris saponin I) is chosen as the marker. scielo.br

Calculation of RCF: The RCF is determined by analyzing both the substitute standard and the pure analyte (e.g., this compound) under identical chromatographic conditions. The ratio of their responses (peak area) to their concentrations is calculated to establish the RCF.

Quantification: Once the RCF is established, only the substitute standard is needed for subsequent analyses. The concentration of this compound in a sample can be calculated from the peak area of the substitute standard, its concentration, and the predetermined RCF.

This approach significantly reduces the cost and time associated with quality control by eliminating the need to purchase and use a wide array of expensive reference standards. researchgate.net The QAMS method has been validated and proven to be a reliable and accurate alternative to the traditional external standard method for the quality evaluation of herbal medicines containing multiple saponins. mdpi.com

Preclinical Research Models for Chonglou Saponin Ii Investigation

In Vitro Cell Culture Models

Hepatocellular Carcinoma Cell Lines (e.g., HepG2, HepG3)

The HepG2 human hepatocellular carcinoma cell line has been a key model for evaluating the effects of Chonglou saponin (B1150181) II. Studies have demonstrated that this compound can significantly induce apoptosis in HepG2 cells. Furthermore, Chonglou saponin II affects the cell cycle progression of HepG2 cells, leading to an increased proportion of cells in the S and G2/M phases, which ultimately inhibits tumor growth. Related pennogenyl saponins (B1172615), also found in Paris polyphylla, have been shown to selectively inhibit cell growth and induce significant apoptosis and cell cycle arrest at the G2/M phase in HepG2 cells. This is associated with the activation of mitochondrial caspase-dependent and -independent apoptotic pathways and the inhibition of the PI3K/Akt signaling pathway. nih.gov

Detailed research on the effects of this compound specifically on the HepG3 cell line is limited in the currently available scientific literature.

Table 1: Research Findings on this compound in Hepatocellular Carcinoma Cell Lines

Cell Line Key Findings Affected Pathways/Mechanisms

| HepG2 | Induces apoptosis; Causes cell cycle arrest in S and G2/M phases. | Mitochondrial caspase-dependent and -independent apoptosis, PI3K/Akt signaling. nih.gov |

Ovarian Cancer Cell Lines (e.g., SKOV3)

In the context of ovarian cancer, the SKOV3 cell line has been utilized to study the efficacy of this compound. Research indicates that the compound induces cell cycle arrest in the G2 phase in these cells. nih.gov It is suggested that the pro-apoptotic effects of this compound in ovarian cancer cells may be mediated through its influence on the expression of key regulatory proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), as well as the release of cytochrome c from the mitochondria. nih.gov

Table 2: Research Findings on this compound in Ovarian Cancer Cell Lines

Cell Line Key Findings Affected Pathways/Mechanisms

| SKOV3 | Induces G2 phase cell cycle arrest; Implicated in apoptosis induction. | Regulation of Bax and Bcl-2 expression, mitochondrial pathway (cytochrome c release). nih.gov |

Lung Cancer Cell Lines (e.g., A549, H460, H446, PC-9-ZD)

Multiple lung cancer cell lines have been used to investigate the anticancer properties of this compound. In A549 cells, the compound has been shown to induce both apoptosis and autophagy in a dose- and time-dependent manner. The mechanism underlying this dual effect is linked to the activation of the JNK signaling pathway and the inhibition of the PI3K/AKT/mTOR pathway. frontiersin.org

For NCI-H460 and NCI-H446 cells, studies exploring this compound in combination with curcumin (B1669340) revealed a synergistic anticancer effect. This combination was found to induce cell cycle arrest and apoptosis. Mechanistically, it activates death receptors (like DR6, FasL, TNF-α), suppresses the NF-κB pathway, and modulates MAPK signaling pathways (p38, JNK) while inhibiting PI3K. Current time information in CN.

In the gefitinib-resistant lung adenocarcinoma cell line, PC-9-ZD, this compound demonstrated the ability to enhance sensitivity to treatment. It induces significant apoptosis and causes cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com This is accompanied by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.com Furthermore, this compound treatment in these cells leads to an increase in the expression of the cell cycle regulator p21/Waf1/Cip1. spandidos-publications.com

Table 3: Research Findings on this compound in Lung Cancer Cell Lines

Cell Line Key Findings Affected Pathways/Mechanisms
A549 Induces both apoptosis and autophagy. JNK activation, PI3K/AKT/mTOR inhibition. frontiersin.org
H460 Synergistically induces apoptosis and cell cycle arrest (with curcumin). Death receptor activation, NF-κB suppression, MAPK activation, PI3K inhibition. Current time information in CN.
H446 Synergistically induces G2 phase arrest and apoptosis (with curcumin). Death receptor activation (DR6, FasL, TNF-α), upregulation of IGFBP-1, p21, p27, NF-κB suppression, MAPK activation, PI3K inhibition. Current time information in CN.

| PC-9-ZD | Induces apoptosis and G2/M cell cycle arrest; Enhances radiosensitivity. | Downregulation of Bcl-2; Upregulation of Bax, caspase-3, and p21/Waf1/Cip1. nih.govspandidos-publications.com |

Colorectal Cancer Cell Lines

The colorectal cancer cell lines HT-29 and HCT 116 have been instrumental in elucidating the mechanism of this compound. In these cells, the compound induces apoptosis, inhibits the formation of colonies, and causes cell cycle arrest in the G1 phase. A key part of its mechanism involves the regulation of mitochondrial dynamics. This compound was found to inhibit mitochondrial fission by suppressing the phosphorylation of ERK1/2 and preventing the translocation of dynamin-related protein 1 (Drp1) to the mitochondria. Additionally, it suppresses the activation of the NF-κB pathway, which is linked to the inhibition of Drp1. This dual inhibition of mitochondrial fission and the NF-κB pathway contributes to the observed cell cycle arrest and apoptosis.

Table 4: Research Findings on this compound in Colorectal Cancer Cell Lines

Cell Line Key Findings Affected Pathways/Mechanisms
HT-29 Induces apoptosis, inhibits colony formation, causes G1 cell cycle arrest. Inhibition of mitochondrial fission (Drp1), suppression of NF-κB pathway.

| HCT 116 | Induces apoptosis, inhibits colony formation, causes G1 cell cycle arrest. | Inhibition of mitochondrial fission (Drp1), suppression of NF-κB pathway. |

Cervical Cancer Cell Lines (e.g., Hela)

Specific preclinical research focusing solely on the effects of this compound on the HeLa cervical cancer cell line is limited in the available scientific literature. However, studies on other closely related steroidal saponins from Chonglou, such as Paris saponin VII, have been conducted on HeLa cells. This research has shown inhibition of cell growth and induction of apoptosis via the intrinsic pathway, characterized by the upregulation of Bax and cleaved caspases-3 and -9, and the downregulation of Bcl-2. nih.govspandidos-publications.comspringermedizin.de

Breast Cancer Cell Lines (e.g., MCF-7)

Detailed research findings specifically investigating the effects of this compound on the MCF-7 breast cancer cell line are not extensively covered in the currently reviewed scientific literature. Studies on other saponins from the Paris genus, such as Paris saponin VII, have shown the ability to inhibit proliferation and induce caspase-dependent apoptosis in MCF-7 cells. nih.gov Another compound, Paris saponin XA-2, has been reported to induce both apoptosis and autophagy in MCF-7 cells through the Akt/mTOR signaling pathway. nih.gov

In Vivo Animal Models for Pharmacological Activity Assessment

The nude mouse subcutaneous xenograft model is a cornerstone of in vivo oncology research for evaluating the efficacy of anti-cancer agents. nih.govkyinno.com Athymic nude mice lack a functional thymus gland and are therefore unable to mount T-cell-mediated immune responses, which allows them to accept transplanted human tumor cells without rejection. nih.gov

The procedure involves subcutaneously injecting human cancer cells into the flank of a nude mouse. kyinno.comnih.gov After a tumor becomes established and measurable, the mice are treated with the test compound. nih.gov Researchers monitor tumor volume over time to assess the agent's ability to inhibit tumor growth. researchgate.net This model is widely used due to its simplicity, reproducibility, and the ease of monitoring tumor progression. kyinno.com Studies on compounds structurally related to this compound, such as Paris saponin II, have utilized mouse models to demonstrate anti-cancer and anti-angiogenic activities in a living organism. nih.gov

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis and inflammation, particularly in the context of drug discovery. nih.govplos.org The optical transparency of zebrafish embryos and larvae allows for real-time, non-invasive imaging of developing blood vessels and migrating immune cells within a living vertebrate. plos.org

For angiogenesis studies, researchers can observe the development of subintestinal vessels (SIVs). nih.govnih.gov The effect of a compound is determined by its ability to inhibit or alter the normal formation of these vessels. nih.gov Some saponins have been shown to influence this process. nih.gov

For inflammation studies, an inflammatory response can be induced through physical injury (e.g., tail fin amputation) or chemical exposure (e.g., LPS). plos.orgmdpi.com Scientists then use transgenic zebrafish lines with fluorescently labeled neutrophils or macrophages to track and quantify the recruitment of these immune cells to the site of injury or inflammation. plos.orgmdpi.com This model allows for the evaluation of a compound's ability to reduce neutrophil migration, a key indicator of anti-inflammatory activity. plos.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Lipopolysaccharide (LPS)
Nitric Oxide (NO)
Paris saponin II
Saponarin

Preclinical Drug Metabolism and Pharmacokinetic Dmpk Research of Chonglou Saponin Ii

In Vitro Metabolic Stability Evaluation

Hepatic Intrinsic Clearance Determination in Liver Microsomes and Hepatocytes

The provided search results describe general in vitro methods for determining hepatic intrinsic clearance using liver microsomes and hepatocytes ( asianpubs.org, sabbiotech.com, targetmol.com, researchgate.net). These assays involve incubating the compound with liver fractions or cells and monitoring its disappearance over time to calculate clearance values. However, specific intrinsic clearance data (e.g., in µL/min/mg protein or mL/min/kg) for Chonglou Saponin (B1150181) II in either human or animal liver microsomes or hepatocytes was not found.

Half-life Assessment in In Vitro Systems

Similarly, while in vitro half-life (t½) is a key parameter derived from metabolic stability studies ( asianpubs.org, sabbiotech.com), no specific half-life values for Chonglou Saponin II from in vitro incubations were identified in the search results. A pharmacokinetic study in beagle dogs investigated the plasma concentration-time profiles of polyphyllin II after oral administration of Rhizoma Paridis extracts, indicating the compound was stable in preparation and analytical processes ( sci-hub.se), but this does not provide in vitro half-life data.

Metabolite Identification and Profiling (Phase I and Phase II Metabolism)

The general metabolism of saponins (B1172615) from Rhizoma Paridis has been explored, involving Phase I reactions like de-glycosylation and oxidation, and Phase II reactions such as glucuronidation ( benthamdirect.com, science.gov). However, specific studies detailing the identification and profiling of this compound metabolites (e.g., identifying specific Phase I or Phase II conjugates) were not found.

Investigation of Efflux Transporter Interactions (e.g., P-glycoprotein)

While other saponins, such as Paris Saponin VII (Chonglou Saponin VII), have been associated with the inhibition of P-glycoprotein (P-gp) ( medchemexpress.com), and Polyphyllin D has been studied for its interaction with P-gp in the context of multi-drug resistance ( benthamdirect.com), direct research investigating the interaction of this compound with P-glycoprotein or other efflux transporters was not identified.

However, one study ( researchgate.net) indicated that "paris saponin II... have very low potential to cause the possible toxicity and drug interactions involving CYP and UGT enzymes." This suggests a low risk of interaction with Cytochrome P450 (Phase I metabolism) and UDP-glucuronosyltransferase (UGT, Phase II metabolism) enzymes, which are critical in drug metabolism and elimination. This finding implies a potentially favorable metabolic profile concerning common drug interaction pathways, although it does not directly address efflux transporter interactions.

Limitations in Data Availability

Due to the absence of specific quantitative data for metabolic stability (intrinsic clearance, half-life), detailed metabolite profiles, and direct efflux transporter interaction studies for this compound in the retrieved literature, it is not possible to generate data tables or provide detailed research findings for these sections as requested. The available information primarily pertains to the compound's identification, general pharmacological activities, and preliminary pharmacokinetic analysis in animal models, along with a general statement on low interaction potential with CYP and UGT enzymes.

Compound Name Table

Common NameSynonym(s)
This compoundPolyphyllin II

Synergistic Effects and Combination Research Involving Chonglou Saponin Ii

Enhanced Therapeutic Efficacy with Conventional Chemotherapeutic Agents (e.g., Camptothecin, Gefitinib)

The combination of Chonglou saponin (B1150181) II with standard chemotherapeutic drugs has been shown to produce a greater anti-tumor effect than either agent used alone. This synergy is particularly notable in overcoming resistance to targeted therapies and enhancing apoptosis in cancer cells.

Studies have shown that Chonglou saponin II can sensitize drug-resistant non-small cell lung cancer (NSCLC) cells to Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. dovepress.comtandfonline.com In gefitinib-resistant PC-9/ZD cells, the combination of this compound and Gefitinib resulted in a more potent anti-proliferative effect and a significant increase in apoptosis compared to Gefitinib treatment alone. researchgate.net This suggests a potential role for this compound in restoring therapeutic sensitivity in patients who have developed resistance.

Similarly, synergistic effects have been observed when this compound is combined with Camptothecin. In human lung cancer cell lines H460 and H446, the combination treatment promoted cancer cell apoptosis more effectively than Camptothecin by itself. nih.govfrontiersin.org Another saponin from Rhizoma Paridis, Paris Saponin I, has also been shown to sensitize lung cancer cells to Camptothecin, highlighting the potential of this class of compounds in combination chemotherapy. dovepress.com

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents This table is interactive. You can sort and filter the data.

Cell Line(s) Combination Drug Observed Synergistic Effect References
PC-9/ZD (Gefitinib-resistant NSCLC) Gefitinib Increased sensitivity to Gefitinib; enhanced anti-proliferative effects and apoptosis. dovepress.comtandfonline.comresearchgate.net
H460 and H446 (Human Lung Cancer) Camptothecin Promoted cell apoptosis. nih.govfrontiersin.org
HT-29 and HCT 116 (Human Colorectal Cancer) - Lowered expression of key proteins involved in cell proliferation and survival. frontiersin.org

Mechanistic Basis of Synergistic Interactions at the Cellular and Molecular Level

The synergistic activity of this compound in combination therapies is rooted in its ability to modulate multiple key signaling pathways that cancer cells use to survive and resist treatment.

The primary mechanism for overcoming Gefitinib resistance is the inhibition of the PI3K/Akt/mTOR signaling pathway. dovepress.comtandfonline.comresearchgate.net This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a common mechanism of resistance to EGFR inhibitors. This compound inhibits the activity of PI3K, Akt, and mTOR, which in turn activates pro-apoptotic proteins such as Bax, caspase-9, and caspase-3, ultimately triggering programmed cell death. dovepress.comtandfonline.com

In its synergy with Camptothecin, the mechanism involves the modulation of different but related pathways. The combination treatment leads to an up-regulation in the phosphorylation of Akt, p38 mitogen-activated protein kinase (P38MAPK), and extracellular signal-regulated kinase (ERK). nih.govfrontiersin.org This cascade of events results in the down-regulation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis. nih.govfrontiersin.org

Further research has identified other contributing mechanisms. For instance, in ovarian cancer cells, this compound-induced apoptosis is associated with its effects on the expression of Bax, Bcl-2, and cytochrome c proteins. mdpi.com Additionally, it has been shown to inhibit the NF-κB signaling pathway by suppressing the phosphorylation of IKKα and preventing the nuclear translocation of the p65 subunit, which reduces the expression of downstream targets like c-myc and cyclin D1 that are vital for cancer cell proliferation. frontiersin.org

Table 2: Molecular Mechanisms of this compound in Combination Therapy This table is interactive. You can sort and filter the data.

Target Pathway / Molecule Effect of this compound Resulting Synergistic Outcome References
PI3K/Akt/mTOR Pathway Inhibition of PI3K, Akt, and mTOR. Sensitizes resistant cells to Gefitinib; promotes apoptosis via activation of Bax and caspases. dovepress.comtandfonline.comresearchgate.net
Akt/p38MAPK/ERK Pathway Upregulation of phosphorylation. Downregulates anti-apoptotic Bcl-2, enhancing Camptothecin-induced apoptosis. nih.govfrontiersin.org
NF-κB Pathway Inhibition of IKKα phosphorylation and p65 nuclear translocation. Reduces expression of pro-survival proteins c-myc and cyclin D1. frontiersin.org
Bcl-2 Family Proteins Decreases Bcl-2; Increases Bax. Promotes apoptosis. nih.govfrontiersin.orgmdpi.com

Emerging Research Avenues and Future Perspectives for Chonglou Saponin Ii

Identification of Novel Molecular Targets for Therapeutic Intervention

The therapeutic effects of Chonglou saponin (B1150181) II are underpinned by its interaction with various molecular pathways. While current research has identified some key targets, a significant area of ongoing investigation is the discovery of novel molecular interactions that could open new therapeutic windows.

A primary mechanism identified for a group of Paris saponins (B1172615), including Chonglou saponin II, is the targeting of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by these saponins leads to apoptosis in cancer cells. Specifically, studies in gefitinib-resistant non-small cell lung cancer (NSCLC) cells have shown that Paris saponins, including this compound, can decrease the levels of PI3K and phosphorylated AKT (pAKT). This action, in turn, modulates the expression of apoptosis-related proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.

Future research aims to move beyond these known pathways to identify more specific and novel targets. The investigation of related steroidal saponins offers clues; for instance, Paris saponin VII, another compound from P. polyphylla, has been identified as an activator of the Hippo pathway, a critical regulator of organ size and cell proliferation. Exploring whether this compound also interacts with this or other key oncogenic pathways is a logical next step. Network pharmacology and molecular docking studies are powerful tools being employed to predict and validate new protein targets, potentially revealing previously unconsidered mechanisms of action and expanding the therapeutic scope of this promising natural compound.

Application of Omics Technologies (e.g., Proteomics) for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the cellular response to this compound, researchers are increasingly turning to "omics" technologies. These high-throughput methods, including proteomics, transcriptomics, and metabolomics, allow for a comprehensive survey of the global changes within a cell upon drug treatment, offering an unbiased view of its mechanism of action.

Proteomics, the large-scale study of proteins, has been particularly insightful. A study on the effects of Rhizoma Paridis total saponin (RPTS), a mixture in which this compound is a key component, on human liver cancer (HepG2) cells provides a clear example. nih.gov This analysis identified numerous proteins whose expression levels were significantly altered following treatment. nih.gov These findings provide a detailed map of the cellular processes affected by the saponins and offer valuable insights into their anti-tumor mechanisms. nih.gov

Table 1: Proteins Regulated by Rhizoma Paridis Total Saponin (RPTS) in HepG2 Cells nih.gov
Protein RegulationIdentified ProteinAssociated Function
Up-regulatedDeoxyribonuclease gammaApoptosis, DNA fragmentation
Nucleoside diphosphate (B83284) kinase AMetastasis suppression, signal transduction
Centrin-2Centrosome function, cell cycle regulation
Ubiquitin-conjugating enzyme E2 NProtein degradation, cell cycle control
Tropomyosin 4Cytoskeleton organization
14-3-3 protein epsilonSignal transduction, apoptosis
Down-regulateddUTP pyrophosphataseDNA synthesis and repair
Heterogeneous nuclear ribonucleoprotein K (hnRNP K)Transcription, cell signaling
GMP synthaseGuanine nucleotide biosynthesis
Far upstream element-binding protein 2Transcriptional regulation
Lamin-B1Nuclear structure and function
Coatomer subunit betaIntracellular protein trafficking

The integration of proteomics with other omics data, such as transcriptomics (studying gene expression), will provide a multi-layered understanding of how this compound perturbs cancer cell biology, from gene transcription to protein function. This comprehensive approach is essential for elucidating complex mechanisms and identifying robust biomarkers for predicting treatment response.

Chemical Derivatization and Structure Modification to Optimize Bioactivity and Specificity

While this compound possesses inherent bioactivity, the field of medicinal chemistry offers powerful tools to enhance its therapeutic properties. Chemical derivatization and structural modification involve the synthesis of new analogues of the natural product to improve its potency, selectivity, bioavailability, and safety profile. This avenue of research is critical for translating a promising natural compound into a viable drug candidate. nih.govmdpi.com

The complex structure of saponins, consisting of a steroid or triterpenoid (B12794562) aglycone linked to sugar chains, provides multiple sites for chemical modification. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, aiming to understand which parts of the molecule are essential for its biological effects. For example, research on other steroidal saponins has shown that the type and linkage of sugar moieties can significantly impact cytotoxicity and therapeutic efficacy. researchgate.net

Future research on this compound will likely focus on:

Modifying Sugar Chains: Altering the number, type, or linkage of the sugar units attached to the pennogenin (B1253130) aglycone to enhance cell permeability or target interaction.

Altering the Aglycone Core: Introducing new functional groups to the steroidal backbone to increase potency or alter the mechanism of action.

Creating Prodrugs: Synthesizing derivatives that are inactive until metabolized in the body, which can improve bioavailability and reduce off-target effects.

By systematically creating and testing new derivatives, scientists can optimize the molecular structure of this compound to develop next-generation compounds with superior anti-cancer activity and specificity. nih.gov

Exploration of this compound in Addressing Drug Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to conventional treatments. nih.gov Steroidal saponins are emerging as promising agents to combat this problem, either by directly killing resistant cells or by re-sensitizing them to other chemotherapies. nih.gov

This compound has demonstrated significant potential in this area. Research has specifically shown its efficacy against non-small cell lung cancer (NSCLC) cells that have acquired resistance to gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. In these resistant cells, this compound can inhibit proliferation and induce apoptosis. The mechanism involves the suppression of the PI3K/AKT signaling pathway, a key survival pathway often reactivated in drug-resistant cancers.

Table 2: Effect of Paris Saponins on Gefitinib-Resistant NSCLC Cells (PC-9-ZD)
Treatment GroupKey Molecular EffectOutcome
Paris Saponin IIInhibits PI3K/AKT pathwayInhibition of cell proliferation
Paris Saponin IIDecreases Bcl-2 protein expressionInduction of apoptosis
Paris Saponin IIIncreases Bax, caspase-3, and caspase-9 protein expressionInduction of apoptosis
Paris Saponin II + GefitinibSynergistic actionIncreased sensitivity to gefitinib

Future research will expand on these findings to explore the utility of this compound against other forms of drug resistance. This includes investigating its effects on mechanisms such as drug efflux (where cancer cells pump drugs out), altered drug targets, and enhanced DNA damage repair. nih.gov By elucidating how this compound overcomes resistance, it may be developed as a valuable component of combination therapies, restoring the effectiveness of existing anti-cancer drugs and providing new hope for patients with refractory tumors.

Q & A

Q. What bioinformatics tools link this compound’s molecular targets to clinical outcomes?

  • Methodological Answer : Use PharmMapper or SwissTargetPrediction for target prediction. Cross-reference with TCGA data to correlate target expression (e.g., RORα, ECM1) with patient survival. Validate via tissue microarrays (TMAs) and Cox proportional hazards models. Share raw data via repositories like GEO or PRIDE to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.